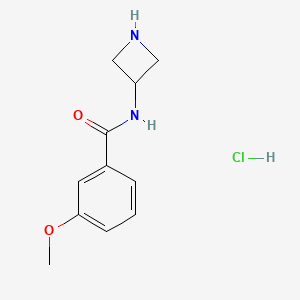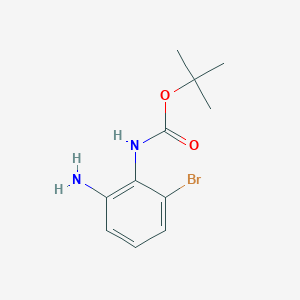
tert-Butyl (2-amino-6-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (2-amino-6-bromophenyl)carbamate” is a chemical compound with the CAS Number: 2166911-86-8 . It has a molecular weight of 301.18 and its IUPAC name is tert-butyl (2-amino-6-bromobenzyl)carbamate . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, tert-butyl carbamate can react with various aryl (Het) halides with Cs2CO3 as a base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can be used in the synthesis of N-Boc-protected anilines . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at 4°C . It has a molecular weight of 301.18 . The compound’s solubility properties are not explicitly mentioned in the search results.Scientific Research Applications
Preparation and Diels-Alder Reaction Applications : It has been utilized in the preparation and Diels-Alder reaction of a 2-amido substituted furan, demonstrating its role in the synthesis of heterocycles and in facilitating cycloaddition reactions. This showcases its versatility in synthesizing complex organic structures (Padwa, Brodney, & Lynch, 2003).
Curtius Rearrangement for Boc-protected Amines : The compound has been involved in the Curtius rearrangement process for generating Boc-protected amines. This reaction pathway highlights its utility in modifying amine functionalities and preparing protected amine derivatives, which are crucial in peptide synthesis and in the pharmaceutical industry (Lebel & Leogane, 2005).
Catalytic Applications in Carbamoylation : Its utility extends to catalytic processes, such as the N-tert-butoxycarbonylation of amines. This process is significant for introducing carbamate protecting groups to amines under mild conditions, demonstrating its applicability in the selective modification of amino groups in various substrates (Chankeshwara & Chakraborti, 2006).
Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of biologically active compounds, for instance, in the rapid synthetic method development for tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, which is an important precursor for the synthesis of targeted therapeutic agents (Zhao, Guo, Lan, & Xu, 2017).
Photovoltaic Material Production : The compound has also found application in the production of organic photovoltaic materials, demonstrating its potential in the field of renewable energy and material science. Specifically, it has been used in synthesizing triarylamino derivatives for organic solar cell components (Chmovzh & Rakitin, 2021).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various derivatives with potential applications as anti-hiv agents .
Mode of Action
It’s known that carbamates, a class of compounds to which this compound belongs, can interact with their targets through the carbamate group .
Biochemical Pathways
Related compounds have been used in the synthesis of various derivatives that affect certain biochemical pathways .
Pharmacokinetics
It’s known that similar compounds are rapidly absorbed if inhaled or ingested .
Result of Action
Related compounds have been used in the synthesis of various derivatives with potential applications as anti-hiv agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl (2-amino-6-bromophenyl)carbamate .
Biochemical Analysis
Biochemical Properties
tert-Butyl (2-amino-6-bromophenyl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the bromophenyl group can engage in hydrophobic interactions with protein surfaces, influencing protein folding and stability. Studies have shown that This compound can interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic flux .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, This compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events. Furthermore, it can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in the transcriptional landscape of cells .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For example, it has been shown to inhibit the activity of certain proteases by forming stable complexes with their active sites. Additionally, This compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways without causing significant adverse effects. At higher doses, This compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range triggers a significant biological response, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can alter metabolite levels and influence overall cellular metabolism. Additionally, This compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby modulating energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution across cellular membranes. Once inside the cell, This compound can localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with intracellular proteins and organelles. These localization patterns can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of This compound is crucial for its biochemical activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, This compound can be targeted to mitochondria, affecting mitochondrial function and energy production .
Properties
IUPAC Name |
tert-butyl N-(2-amino-6-bromophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSGCPJZDGFDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-88-2 |
Source


|
| Record name | 1017781-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
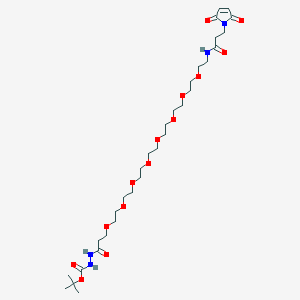
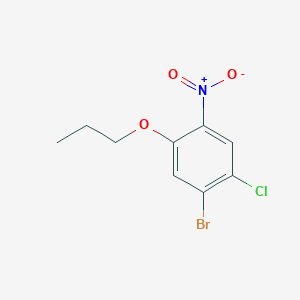
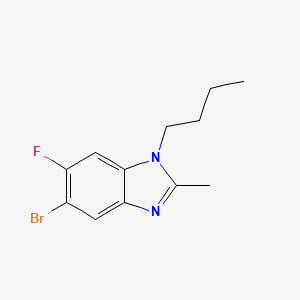
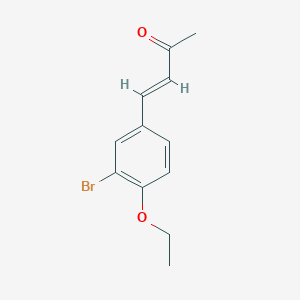
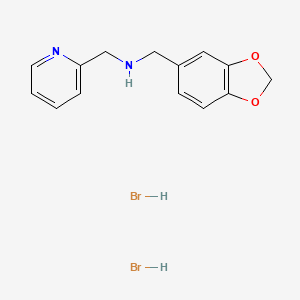
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
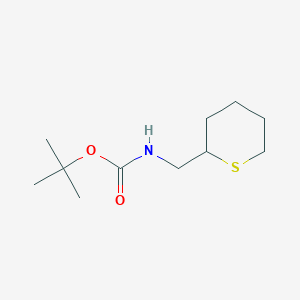
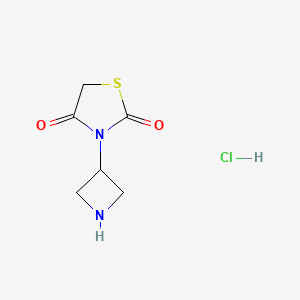
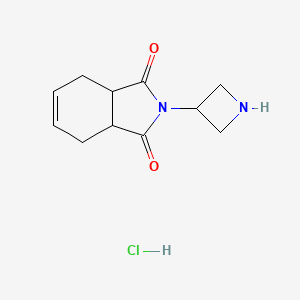
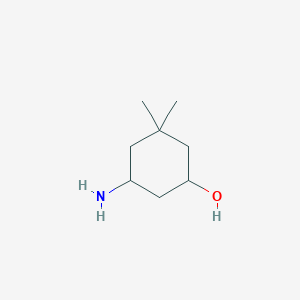
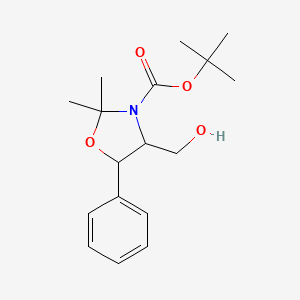
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

